B1193807 APC-200

APC-200

货号: B1193807
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

APC-200 has demonstrated the ability to inhibit reactive oxygen species (ROS) formation specifically in prostate cancer cells and thereby blocks inflammation and androgen induced oxidative stress. Whereas acute inflammation is important for host defense, chronic inflammation contributes to tumor growth, progression to castrate resistant tumors and metastatic progression. In animal studies conducted to date, this compound was not only an excellent inhibitor of chronic inflammation, but also significantly delayed prostate cancer progression and increased survival in animal disease models. This compound is being developed as an orally administered drug and is in late-stage preclinical development.

科学研究应用

Case Studies and Research Findings

  • Preclinical Studies : In various animal models, APC-200 has been shown to significantly delay tumor progression and increase survival rates in mice with induced prostate cancer. These studies indicate that the compound not only inhibits tumor growth but also addresses chronic inflammation associated with cancer progression .
  • NCI Rapid Award : In 2007, this compound was awarded the National Cancer Institute's Rapid Award, recognizing its potential as a novel treatment for prostate cancer. This award facilitated further research into its pharmacological properties and clinical applications .
  • Safety and Efficacy Trials : Although human trials are pending, preclinical studies have demonstrated a favorable safety profile for this compound. The absence of significant toxicity in animal models suggests that it may be well-tolerated in humans, paving the way for future clinical investigations .

Comparative Efficacy

A comparative analysis of this compound alongside other prostate cancer treatments reveals its unique advantages:

Drug Candidate Mechanism of Action Stage of Development Efficacy
APC-100Anti-androgenic and anti-inflammatoryPhase 1/2a trialsEffective against castrate-resistant tumors
This compoundBlocks androgen-induced inflammationPreclinicalSignificant tumor inhibition
APC-300Multi-targeted small moleculePreclinicalPromising anti-cancer activities

属性

IUPAC 名称

NONE

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>5 years if stored properly

溶解度

Soluble in DMSO, not in water

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

APC200;  APC-200;  APC 200.

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。